

1-Azakenpaullone kenpaullone derivative properties

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Compound Focus: **1-Azakenpaullone**

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Quantitative Profiling in Biological Assays

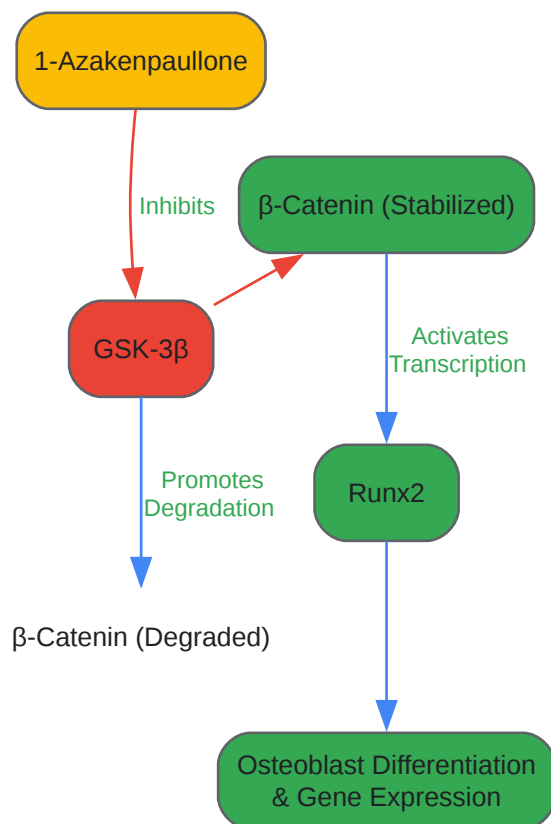
The biological effects of **1-Azakenpaullone** have been quantified in various cellular models. The table below outlines key experimental findings and conditions from recent research.

Assay Type	Cell Line/Model	Concentration	Incubation Time	Key Result
Osteoblast Differentiation [1]	Human Mesenchymal Stem Cells (MSCs)	3 μ M	48 hours	Upregulation of osteoblast-specific genes (ALP, OC, ON, COL1A1, OPN)
Cell Proliferation [2]	INS-1E β -cell	20 μ M	4 days	Stimulation of cell replication
Podocyte Protection [3]	Murine Podocytes	Specific dose not stated in snippet	N/A	Reduction of injury-induced cytoskeletal changes

Assay Type	Cell Line/Model	Concentration	Incubation Time	Key Result
In Vivo Behavioral Study [2]	Male NMRI mice	10 or 100 pmol (i.c.v.)	Single administration	Attenuation of Ketamine-induced locomotor hyperactivity and cognitive deficits

Mechanism of Action and Signaling Pathway

1-Azakenpauellone exerts its effects by selectively inhibiting GSK-3 β , a serine-threonine kinase. This inhibition is a crucial step in the Wnt signaling pathway, as visualized below.



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The core mechanism involves:

- **Inhibition of GSK-3 β :** By binding to GSK-3 β , **1-Azakenpauellone** prevents it from phosphorylating β -catenin, a key transcriptional co-activator [1] [4].
- **Stabilization of β -Catenin:** The non-phosphorylated β -catenin accumulates in the cytoplasm and translocates to the nucleus [1].
- **Activation of Osteogenic Genes:** In the nucleus, β -catenin binds to transcription factors, leading to the upregulation of **Runx2**, a master regulator of osteoblast differentiation. This subsequently promotes the expression of bone-specific markers like alkaline phosphatase (ALP) and osteocalcin (OC), and enhances matrix mineralization [1].

Beyond osteogenesis, this mechanism also explains its protective role in **podocytes** (kidney glomerular cells), where it suppresses injury-induced activation of GSK3 β and p38 MAPK signaling, thereby stabilizing the cytoskeleton [3].

Detailed Experimental Protocols

To help you implement this in your research, here are detailed methodologies for key assays.

In Vitro Osteogenic Differentiation and Mineralization [1]

This protocol assesses the compound's ability to drive bone formation from human MSCs.

- **1. Cell Culture:** Maintain human Mesenchymal Stem Cells (MSCs) in standard growth medium. For differentiation experiments, plate cells at an appropriate density (e.g., 20,000 cells/cm²) in tissue culture plates.
- **2. Osteogenic Induction:** Treat cells with **3 μ M 1-Azakenpauellone** dissolved in DMSO. Include a control group with DMSO vehicle only. The osteogenic medium should be replaced every 2-3 days.
- **3. Alkaline Phosphatase (ALP) Activity Assay:**
 - **Timepoint:** After 7-10 days of treatment.
 - **Method:** Fix cells and incubate with a solution containing a chromogenic ALP substrate (e.g., BCIP/NBT).
 - **Analysis:** Quantify staining intensity or perform a biochemical activity assay measuring the conversion of p-nitrophenyl phosphate to p-nitrophenol.
- **4. Alizarin Red S Staining for Mineralization:**
 - **Timepoint:** After 21-28 days of treatment.
 - **Method:** Fix cells and stain with 2% Alizarin Red S solution (pH 4.2) for 10-20 minutes to detect calcium deposits.

- **Analysis:** Wash extensively and visualize red/orange nodules. For quantification, dissolve the bound dye in 10% cetylpyridinium chloride and measure the absorbance at 562 nm.
- **5. Gene Expression Analysis (qRT-PCR):**
 - **Timepoint:** After 48 hours of treatment.
 - **Method:** Extract total RNA, synthesize cDNA, and perform quantitative PCR.
 - **Target Genes:** Analyze osteoblast-specific markers like **ALP**, **Osteocalcin (OC)**, **Osteonectin (ON)**, **Collagen Type I Alpha 1 (COL1A1)**, and **Osteopontin (OPN)**.

Podocyte Protection HCS Assay [3]

This high-content screening assay evaluates the compound's efficacy in protecting podocytes from injury-induced cytoskeletal damage.

- **1. Podocyte Culture and Differentiation:** Use immortalized murine podocyte cells. Culture them at 33°C with interferon- γ for proliferation. For experiments, differentiate cells by thermo-shifting to 37°C without interferon- γ for 10-14 days.
- **2. Seeding and Injury Induction:** Seed differentiated podocytes into collagen-I-coated 96-well plates. Pre-treat cells with **1-Azakenpaullone** (or vehicle) for a set time before co-treating with an injury agent like **Puromycin Aminonucleoside (PAN)**.
- **3. Immunofluorescence and Staining:**
 - Fix cells with 4% paraformaldehyde.
 - Permeabilize with 0.1% Triton X-100.
 - Stain F-actin with **CellMask Blue** or phalloidin, and microtubules with an anti-acetylated tubulin antibody followed by a fluorescent secondary antibody.
- **4. Image Acquisition and Analysis:**
 - Acquire high-resolution images using a High Content Screening system (e.g., PerkinElmer Opera).
 - Use analysis software (e.g., PerkinElmer Columbus) to extract multiparametric data on cell and nuclear morphology (area, roundness, length/width ratio) and cytoskeletal texture/structure.

Recent Advances in Synthesis

A 2024 study reported a more efficient synthetic route for **1-Azakenpaullone**, featuring a two-step protocol with an **indium-trichloride-mediated intramolecular cyclization** under mild reaction conditions [5]. This method offers significantly improved synthetic efficiency and reduced waste generation, which could facilitate greater accessibility for research and future development [5].

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